10-((tert-Butyldimethylsilyl)oxy)decan-1-ol
Overview
Description
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is a chemical compound with the CAS Number: 90934-00-2 . It has a molecular weight of 288.55 and its IUPAC name is this compound . It is used as an intermediate in organic synthesis and pharmaceutical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C16H36O2Si . The InChI code is 1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 .Chemical Reactions Analysis
As mentioned earlier, tert-butyldimethylsilyl ethers can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that this compound might also participate in similar reactions.Physical and Chemical Properties Analysis
The compound has a molecular weight of 288.54 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Odor Analysis
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol and related compounds have been studied for their odor properties. For example, the enantiomers of tert.-butylbicyclo[4.4.0]decan-3-ol, a compound with a sandalwood odor, were analyzed for their odor impressions and configurations (Buchbauer et al., 1992). Additionally, seco-derivatives of theaspiranes with woody tonalities were synthesized, demonstrating the versatility of these compounds in fragrance chemistry (Kraft et al., 2005).
Synthetic Methodologies
These compounds are also crucial in synthetic chemistry. For instance, an efficient method was developed for synthesizing 1-octacosanol using lipid-based intermediates and a key intermediate similar to this compound (Kunkuma et al., 2013). Another study described the synthesis of allylic alcohols by alkene transfer from zirconium to zinc, using intermediates related to this compound (Wipf & Xu, 2003).
Chemical Analysis and Transport
In chemical analysis, the tert.-butyldimethylsilyl derivatives of oxyanions were studied for their suitability in gas chromatographic analysis (Mawhinney, 1983). Furthermore, compounds like 5'-(Tert-butyldimethylsilyl)-2',3'-O-isopropylidene isoguanosine serve as selective ion carriers, demonstrating the utility of these derivatives in membrane transport applications (Lee et al., 2001).
Nucleoside Synthesis
In the field of nucleoside synthesis, the tert-butyldimethylsilyl group has been employed as a protecting group, highlighting the importance of such derivatives in the synthesis of complex organic molecules (Ogilvie, 1973).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an organic synthesis intermediate, its interactions with its targets would depend on the specific chemical reactions it’s involved in. The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect hydroxyl groups, suggesting that this compound may interact with its targets through the hydroxyl group .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol . For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.
Properties
IUPAC Name |
10-[tert-butyl(dimethyl)silyl]oxydecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKYLCYAQNIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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